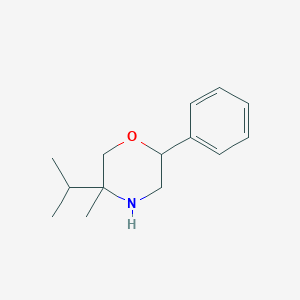5-Isopropyl-5-methyl-2-phenylmorpholine
CAS No.:
Cat. No.: VC17514109
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H21NO |
|---|---|
| Molecular Weight | 219.32 g/mol |
| IUPAC Name | 5-methyl-2-phenyl-5-propan-2-ylmorpholine |
| Standard InChI | InChI=1S/C14H21NO/c1-11(2)14(3)10-16-13(9-15-14)12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |
| Standard InChI Key | CYFAALJAHINZKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1(COC(CN1)C2=CC=CC=C2)C |
Introduction
Molecular Structure and Chemical Identity
Core Structure and Substituent Configuration
5-Isopropyl-5-methyl-2-phenylmorpholine (C<sub>14</sub>H<sub>21</sub>NO) features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:
-
Phenyl group at position 2, contributing aromatic stability and potential π-π interactions .
-
Methyl and isopropyl groups at position 5, introducing steric bulk and hydrophobicity .
The molecular weight is approximately 219.32 g/mol, calculated from its formula. The isopropyl group distinguishes this compound from simpler analogs like 5-methyl-2-phenylmorpholine (C<sub>11</sub>H<sub>15</sub>NO, 177.24 g/mol) .
Table 1: Structural Comparison of Morpholine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 5-Methyl-2-phenylmorpholine | C<sub>11</sub>H<sub>15</sub>NO | 177.24 | 2-Ph, 5-Me |
| 5-Isopropyl-5-methyl-2-phenylmorpholine | C<sub>14</sub>H<sub>21</sub>NO | 219.32 | 2-Ph, 5-Me, 5-<i>i</i>Pr |
Stereochemical Considerations
The morpholine ring’s chair conformation places substituents in equatorial or axial positions, influencing reactivity and intermolecular interactions. The isopropyl group at position 5 likely adopts an equatorial orientation to minimize steric strain, while the phenyl group at position 2 may occupy an axial position for optimal aromatic stabilization .
Synthetic Pathways and Optimization
Alkylation Strategies
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Isopropyl iodide, K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN, 80°C | ~65 | |
| Crystallization | Ethanol, −20°C, 12 h | 85 |
Flow Microreactor Systems
Recent advancements in continuous-flow chemistry enhance synthetic efficiency. Microreactors enable precise temperature control and reduced reaction times, potentially improving yields for multi-step syntheses involving sensitive intermediates.
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) due to hydrophobic isopropyl and phenyl groups. Miscible with organic solvents like DMSO or ethanol .
-
Stability: Likely stable under ambient conditions but susceptible to oxidative degradation at elevated temperatures.
Spectroscopic Characterization
-
<sup>1</sup>H NMR: Expected signals include a triplet for the isopropyl methyl groups (δ 1.0–1.2 ppm) and a multiplet for the phenyl protons (δ 7.2–7.4 ppm) .
-
IR Spectroscopy: Stretching vibrations for C-O (1100 cm<sup>−1</sup>) and C-N (1250 cm<sup>−1</sup>) bonds .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume